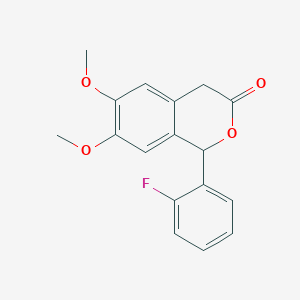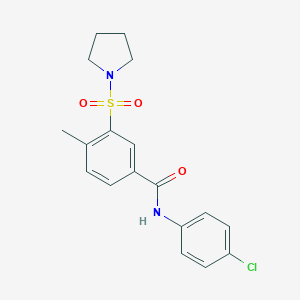
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one, also known as FDI, is a compound with potential therapeutic applications. It is a member of the isochromanone family of compounds, which have been studied for their anti-inflammatory, anti-cancer, and neuroprotective properties. FDI is a promising candidate for drug development due to its unique chemical structure and potential biological activity.
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to inhibit the activity of several enzymes involved in these pathways, including COX-2 and NF-κB.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons against oxidative stress, and the inhibition of pro-inflammatory cytokine production. 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
The advantages of using 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one in lab experiments include its potential therapeutic applications, its unique chemical structure, and its ability to inhibit several signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. The limitations of using 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one in lab experiments include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
For research on 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one include the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential side effects in animal models. 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one may also be studied for its potential applications in other fields, such as cardiovascular disease and diabetes research. Overall, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one is a promising compound with potential therapeutic applications in several fields, and further research is needed to fully understand its biological activity and potential clinical applications.
合成法
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one can be synthesized using a variety of methods, including the Pechmann condensation reaction and the Friedel-Crafts reaction. The Pechmann condensation reaction involves the reaction of a phenol with a β-ketoester in the presence of a catalyst. The Friedel-Crafts reaction involves the reaction of a phenol with an acyl chloride in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one with high yields and purity.
科学的研究の応用
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and inflammation. In cancer research, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection studies, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases. In inflammation research, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
特性
製品名 |
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one |
|---|---|
分子式 |
C17H15FO4 |
分子量 |
302.3 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C17H15FO4/c1-20-14-7-10-8-16(19)22-17(12(10)9-15(14)21-2)11-5-3-4-6-13(11)18/h3-7,9,17H,8H2,1-2H3 |
InChIキー |
AOTMKPMQISHXAF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=CC=C3F)OC |
正規SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=CC=C3F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)
![6-Chloro-N-isopropyl-N'-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B259067.png)

![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)

![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)
![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)




![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)